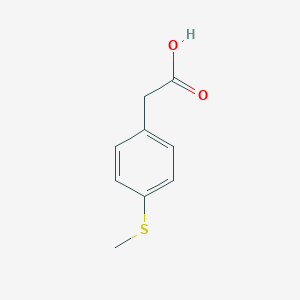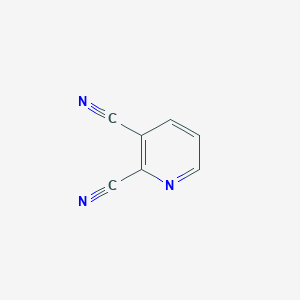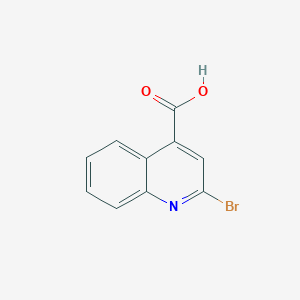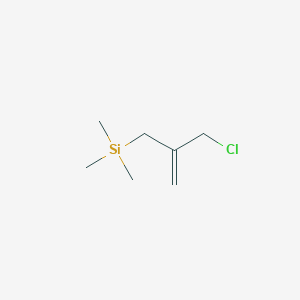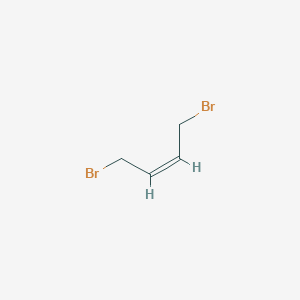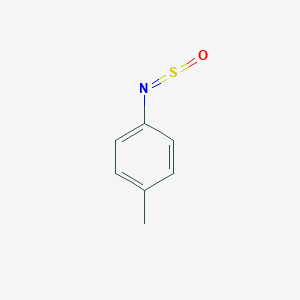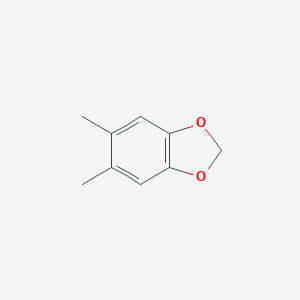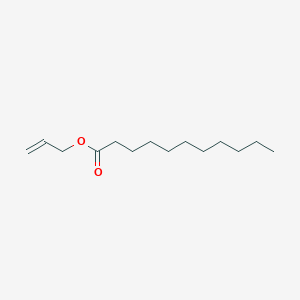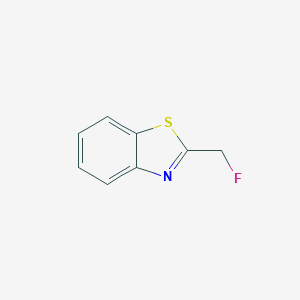
2-(Fluoromethyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Fluoromethyl)-1,3-benzothiazole (FMBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields. FMBT is a derivative of benzothiazole, which is a class of organic compounds that contain a benzene ring fused to a thiazole ring. The fluoromethyl group in FMBT makes it a valuable compound for biological and medicinal research.
作用機序
The mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways that are involved in various biological processes. 2-(Fluoromethyl)-1,3-benzothiazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, and carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
生化学的および生理学的効果
2-(Fluoromethyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and to induce apoptosis in cancer cells. 2-(Fluoromethyl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of 2-(Fluoromethyl)-1,3-benzothiazole is its versatility in biological and medicinal research. Its ability to inhibit enzymes and signaling pathways makes it a valuable tool for studying various biological processes. However, one limitation of 2-(Fluoromethyl)-1,3-benzothiazole is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(Fluoromethyl)-1,3-benzothiazole. One area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the development of 2-(Fluoromethyl)-1,3-benzothiazole-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 2-(Fluoromethyl)-1,3-benzothiazole and its potential applications in various fields of scientific research.
合成法
The synthesis of 2-(Fluoromethyl)-1,3-benzothiazole involves a multistep process that starts with the reaction of 2-aminobenzenethiol with chloroacetic acid to form 2-carboxymethylbenzenethiol. This intermediate is then reacted with methyl iodide to form 2-(methylthio)benzoic acid, which is subsequently treated with phosphorus oxychloride to form 2-chloromethylbenzothiazole. Finally, treatment of this intermediate with potassium fluoride in the presence of dimethyl sulfoxide yields 2-(Fluoromethyl)-1,3-benzothiazole.
科学的研究の応用
2-(Fluoromethyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for drug discovery and development. 2-(Fluoromethyl)-1,3-benzothiazole has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
特性
CAS番号 |
18020-07-0 |
|---|---|
製品名 |
2-(Fluoromethyl)-1,3-benzothiazole |
分子式 |
C8H6FNS |
分子量 |
167.21 g/mol |
IUPAC名 |
2-(fluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChIキー |
XOCGJJLRMWWZSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
同義語 |
Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
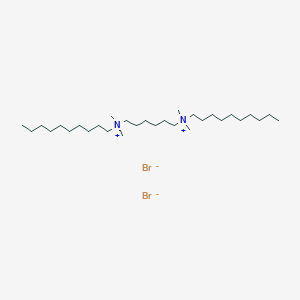
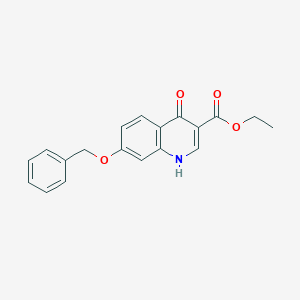
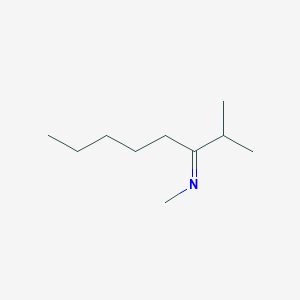
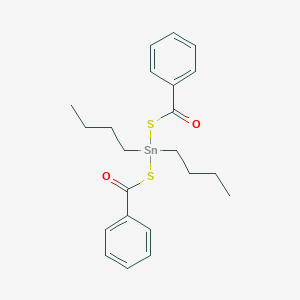
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
